molecular formula C22H19N3O5 B11014059 N-(2,5-dimethoxyphenyl)-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide

N-(2,5-dimethoxyphenyl)-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide

Cat. No.: B11014059
M. Wt: 405.4 g/mol
InChI Key: SGPBJOIQVDYGPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethoxyphenyl)-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide is a synthetic small molecule characterized by a furan-2-carboxamide core substituted with a 2,5-dimethoxyphenyl group and a 4-oxoquinazolin-3(4H)-ylmethyl moiety. Its structure combines pharmacophoric elements of quinazolinone (a heterocyclic scaffold known for kinase inhibition and anticancer activity) and methoxy-substituted aryl groups (often linked to enhanced bioavailability and metabolic stability) .

Properties

Molecular Formula

C22H19N3O5

Molecular Weight

405.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-5-[(4-oxoquinazolin-3-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C22H19N3O5/c1-28-14-7-9-19(29-2)18(11-14)24-21(26)20-10-8-15(30-20)12-25-13-23-17-6-4-3-5-16(17)22(25)27/h3-11,13H,12H2,1-2H3,(H,24,26)

InChI Key

SGPBJOIQVDYGPL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(O2)CN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the quinazolinone moiety: This step often involves the condensation of anthranilic acid derivatives with suitable aldehydes or ketones.

    Attachment of the dimethoxyphenyl group: This can be done through electrophilic aromatic substitution reactions, where the dimethoxyphenyl group is introduced to the furan ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques such as crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction could lead to the formation of reduced furan or quinazolinone compounds.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogue identified in available literature is N-(2,5-dimethoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide (ChemDiv ID: F169-0225) . Both compounds share a furan-2-carboxamide backbone and a 2,5-dimethoxyphenyl group, but differ in their substituents:

  • Target compound: Features a 4-oxoquinazolin-3(4H)-ylmethyl group, which introduces hydrogen-bonding capabilities via the quinazolinone carbonyl and NH groups.

Activity and Solubility Profiles (Hypothetical Comparison)

Parameter Target Compound F169-0225
Hydrogen-bond donors 2 (quinazolinone NH and amide NH) 1 (amide NH)
LogP (predicted) ~3.5 (moderate lipophilicity) ~4.2 (higher lipophilicity)
Therapeutic target Likely kinase inhibition (quinazolinone) CNS targets (fluorophenoxy group)
Solubility (aqueous) Moderate (polar quinazolinone may enhance) Low (fluorinated aromatic reduces)

Comparison with Other Furan/Quinazoline Hybrids

  • N-[2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-1,5-dihydro-3-propyl-5-thioxo-4H-1,2,4-triazole-4-acetamide (CAS 930944-60-8): Shares a triazole-thione core but lacks the furan-carboxamide scaffold, resulting in divergent pharmacokinetic properties (e.g., shorter half-life due to metabolic instability) .
  • Methyl 4-[[2-(ethylamino)-1-methyl-2-oxoethyl]amino]-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate (CAS 1104927-49-2): Features a thienopyrimidine core, which may confer broader kinase selectivity compared to quinazolinone-based compounds .

Research Findings and Gaps

  • Target compound: No explicit bioactivity data are available in the provided evidence. However, quinazolinone derivatives (e.g., gefitinib analogs) are well-documented for EGFR inhibition, suggesting a plausible mechanism of action .
  • F169-0225: Screened for CNS activity due to fluorophenoxy substitution but lacks published efficacy data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.